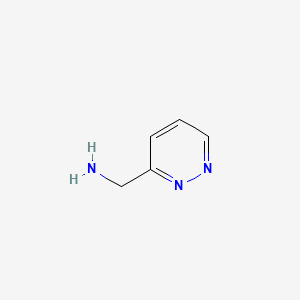

Pyridazin-3-ylmethanamine

説明

Structure

3D Structure

特性

IUPAC Name |

pyridazin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-5-2-1-3-7-8-5/h1-3H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPGZEVUJXKIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627216 | |

| Record name | 1-(Pyridazin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93319-65-4 | |

| Record name | 1-(Pyridazin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridazin-3-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Pyridazin 3 Ylmethanamine

Cyclization Reactions for Pyridazin-3-ylmethanamine Synthesis

The foundational step in the synthesis of many pyridazine (B1198779) derivatives is the formation of the heterocyclic ring itself through cyclization. A classic and effective method involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648), which first yields a dihydropyridazine (B8628806) that is subsequently oxidized to the aromatic pyridazine ring. chemtube3d.com Modern approaches have expanded upon this concept, utilizing diverse precursors and catalytic systems to achieve high yields and functional group tolerance. organic-chemistry.org

To specifically construct this compound, these strategies would be adapted to use precursors containing a protected or masked aminomethyl group at the desired position. For instance, a dicarbonyl compound bearing a nitrile or a protected amine function could be cyclized, with the final aminomethyl group being revealed in a subsequent step.

The cyclization of hydrazone derivatives is a powerful tool for constructing nitrogen-containing heterocycles. organic-chemistry.org While phenylhydrazones are famously used in reactions like the Borsche-Drechsel cyclization to form carbazoles, wikipedia.org analogous principles can be applied to pyridazine synthesis. The Japp-Klingemann reaction, for example, can generate hydrazones that are then cyclized to form pyridazinone rings. mdpi.com Another approach involves the cyclization of β,γ-unsaturated hydrazones to create 1,6-dihydropyridazines, which are then oxidized to the corresponding pyridazines. organic-chemistry.org

In the context of this compound synthesis, a strategic phenylhydrazone would be formed from a carefully selected carbonyl compound. This precursor would already contain a functional group, such as a cyano group, that can be later converted to the aminomethyl substituent. The cyclization step, often acid-catalyzed, would form the pyridazine ring, which can then undergo further transformations. A study on the cyclization of chalcones with phenylhydrazine (B124118) to yield pyrazolines illustrates a related 1,3-dipolar cycloaddition mechanism that underscores the versatility of hydrazone intermediates in heterocycle synthesis. uii.ac.id

Modern organic synthesis increasingly relies on catalytic systems to improve efficiency, selectivity, and environmental sustainability. For pyridazine synthesis, several advanced catalytic methods have been developed. Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines and, with a change in solvent, directly to pyridazines. organic-chemistry.org Transition metals like ruthenium and palladium are also employed to catalyze the formation of the pyridazine ring from precursors such as alkyne diols and internal alkynes. liberty.edu

Furthermore, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are instrumental in functionalizing a pre-formed pyridazine ring. nih.gov This method allows for the introduction of various substituents onto the pyridazine core, which could include a protected aminomethyl group or a precursor functional group.

| Catalyst System | Reactants | Product Type | Reference |

| Copper (II) | β,γ-Unsaturated hydrazones | 1,6-Dihydropyridazines or Pyridazines | organic-chemistry.org |

| Ruthenium | Alkyne diols, Hydrazine | Substituted Pyridazines | liberty.edu |

| Palladium | Internal alkynes, Hydrazine | Substituted Pyridazines | liberty.edu |

| Palladium (Suzuki Coupling) | 3-Halopyridazine, Boronic acid/ester | 3-Substituted Pyridazine | nih.gov |

Oxidation and Reduction Protocols in this compound Synthesis

Oxidation and reduction are fundamental transformations in the multi-step synthesis of complex molecules like this compound. Oxidation is often required for the aromatization of a dihydro-pyridazine intermediate to the stable pyridazine ring. chemtube3d.com Conversely, reduction is essential for converting precursor functional groups, such as nitriles, amides, or carbonyls, into the final aminomethyl side chain.

While often associated with chlorination, phosphorus pentachloride (PCl₅) plays a critical role in the functionalization of pyridazine intermediates that facilitates subsequent synthetic steps. Its primary function in this context is not direct oxidation but the conversion of a pyridazinone (a cyclic amide) into a highly reactive 3-chloropyridazine (B74176). mdpi.com This transformation is a key step, as the resulting chloro-substituent is an excellent leaving group for nucleophilic substitution reactions. For example, a pyridazinoquinoline can be effectively chlorinated using PCl₅, preparing it for derivatization. mdpi.com Similarly, phosphorus oxychloride (POCl₃) can be used to convert pyridazin-3(2H)-ones into 3-chloropyridazines, which serve as versatile precursors for further modification. nih.gov

Potassium permanganate (B83412) (KMnO₄) and sodium borohydride (B1222165) (NaBH₄) are classic reagents that perform complementary roles in the synthesis of this compound.

Potassium Permanganate (KMnO₄) is a powerful oxidizing agent used to transform substituents on the pyridazine ring. commonorganicchemistry.com A common application is the oxidation of an alkyl side chain, such as a methyl group, to a carboxylic acid. researchgate.netgoogle.com In a potential synthetic route to this compound, 3-methylpyridazine (B156695) could be oxidized by KMnO₄ to yield pyridazine-3-carboxylic acid. This acid is a versatile intermediate that can be converted into an amide or ester for subsequent reduction to the target amine.

Sodium Borohydride (NaBH₄) is a selective reducing agent primarily used for the reduction of aldehydes and ketones to alcohols. youtube.com For the synthesis of this compound, its role is crucial in the final steps. It can be used in the reductive amination of pyridazine-3-carbaldehyde (B3024196), where it reduces the initially formed imine to the desired primary amine. organic-chemistry.org While NaBH₄ alone is generally not strong enough to reduce amides or nitriles, its reactivity can be enhanced. For instance, amides can be activated with triflic anhydride (B1165640) (Tf₂O) and then reduced by NaBH₄ to amines. organic-chemistry.org This makes NaBH₄ a key reagent for converting a pyridazine-3-carboxamide (B1582110) or a related precursor into the final this compound product.

| Reagent | Transformation | Role in Synthesis | Reference |

| Potassium Permanganate (KMnO₄) | Oxidation of alkyl side chain | Converts 3-methylpyridazine to pyridazine-3-carboxylic acid | researchgate.netgoogle.com |

| Sodium Borohydride (NaBH₄) | Reduction of imine | Reduces imine from pyridazine-3-carbaldehyde to form the amine | organic-chemistry.org |

| Sodium Borohydride (NaBH₄) + Activator | Reduction of amide | Reduces activated pyridazine-3-carboxamide to the final amine | organic-chemistry.org |

Nucleophilic Substitution Strategies for this compound Derivatization

Nucleophilic substitution is a cornerstone strategy for the functionalization and derivatization of heterocyclic rings. wikipedia.orgchemguide.co.uk In pyridazine chemistry, halo-substituted pyridazines, particularly 3-chloropyridazine, are excellent electrophiles for such reactions. mdpi.comnih.gov The electron-deficient nature of the pyridazine ring facilitates the displacement of the halide by a wide range of nucleophiles.

To synthesize this compound, a 3-chloropyridazine intermediate would be reacted with a nucleophile that can introduce the aminomethyl group. This can be achieved through several routes:

Reaction with Cyanide followed by Reduction: The chloro group can be displaced by sodium or potassium cyanide to form pyridazine-3-carbonitrile. This nitrile is then reduced to this compound using a suitable reducing agent like lithium aluminum hydride or catalytic hydrogenation.

Reaction with an Aminomethyl Anion Equivalent: A direct approach involves using a reagent that acts as a source of the ⁻CH₂NH₂ group, though this is less common.

Reaction with a Protected Amine: A more practical method involves reacting 3-chloropyridazine with a protected aminomethyl nucleophile, such as N-(lithiomethyl)phthalimide, followed by deprotection to release the primary amine.

This strategy leverages the reactivity of 3-halopyridazines, which are readily prepared from pyridazinones using reagents like PCl₅ or POCl₃, providing a robust and versatile pathway to the target compound and its derivatives. mdpi.comnih.gov

One-Pot Synthesis of this compound Derivatives

One-pot synthesis offers significant advantages in terms of efficiency, reduced waste, and simplified purification processes. Several one-pot methodologies have been developed for the synthesis of pyridazine derivatives. For instance, novel pyridazine C-nucleosides have been synthesized using a mild, three-step one-pot procedure. nih.gov This approach involves a singlet oxygen [4+2] cycloaddition, followed by reduction and hydrazine cyclization under neutral conditions. nih.gov The stereoselectivity of this process makes it particularly valuable for the synthesis of chiral pyridazine derivatives. nih.gov

Another example is the one-pot, three-component reaction for the regioselective synthesis of pyrazolo[3,4-c]pyridazin-7a-ol derivatives. researchgate.net This method utilizes arylglyoxalmonohydrates, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and hydrazine hydrate (B1144303) in the presence of a base-organocatalyst. researchgate.net The tandem condensation of α-sulfonyl ketones with methyl ketones also provides a one-pot route to sulfonyl 3,6-diarylpyridazines through a sequence of Riley oxidation, Knoevenagel condensation, and dehydrative imine formation. rsc.org

These one-pot strategies can be adapted for the synthesis of this compound derivatives by choosing appropriate starting materials that would lead to the desired substitution pattern and the eventual formation of the methanamine functional group.

Table 2: Examples of One-Pot Syntheses of Pyridazine Derivatives

| Method | Reactants | Key Features | Resulting Products |

| Three-Step One-Pot Procedure | Glycosyl furans, singlet oxygen, hydrazine | Mild conditions, stereoselective, good yields. nih.gov | Pyridazine C-nucleosides nih.gov |

| Three-Component Reaction | Arylglyoxalmonohydrates, pyrazolone, hydrazine hydrate | Regioselective, base-organocatalyzed. researchgate.net | Pyrazolo[3,4-c]pyridazine derivatives researchgate.net |

| Tandem Condensation | α-Sulfonyl ketones and methyl ketones | Sequential oxidation, condensation, and imine formation. rsc.org | Sulfonyl 3,6-diarylpyridazines rsc.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. rasayanjournal.co.injocpr.com For the synthesis of pyridazine derivatives, several greener approaches have been explored. These include the use of catalysts, microwave-assisted synthesis, solventless reactions, and multicomponent reactions. rasayanjournal.co.in Such methods often lead to higher yields, shorter reaction times, and simpler workup procedures, thereby reducing waste and energy consumption. rasayanjournal.co.in

The use of safer and more sustainable solvents is a key aspect of green chemistry. jocpr.com Traditional solvents can be replaced with greener alternatives like water, supercritical CO2, or bio-based solvents. jocpr.com Solvent-free synthesis, where reactants are physically mixed to create an amorphous mixture with a larger surface area, is another effective strategy. rasayanjournal.co.in

In the context of this compound synthesis, adopting these green chemistry principles could involve developing catalytic cyclization reactions, exploring microwave-assisted transformations to accelerate reaction rates, or designing multicomponent reactions that assemble the target molecule in a single, atom-economical step.

Flow Chemistry Applications in this compound Production

Flow chemistry has emerged as a powerful technology for the production of active pharmaceutical ingredients (APIs) and other fine chemicals. researchgate.netnih.govmdpi.comd-nb.info The use of continuous flow reactors offers several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. mdpi.comucd.ie

While specific applications of flow chemistry for the production of this compound are not extensively documented, the general benefits of this technology are highly relevant. Reactions involving hazardous reagents or unstable intermediates can be performed more safely in flow reactors due to the small reaction volumes and excellent temperature control. nih.govucd.ie Multi-step syntheses can be streamlined by coupling individual reaction steps in a continuous sequence, eliminating the need for isolation and purification of intermediates. mdpi.com

The implementation of flow chemistry for this compound production could lead to more efficient, safer, and scalable manufacturing processes. This is particularly important for meeting the potential demand for this compound in various industrial applications.

Chemical Reactivity and Derivatization Studies of Pyridazin 3 Ylmethanamine

Investigation of Pyridazin-3-ylmethanamine Oxidation to Pyridazinone Derivatives

The direct oxidation of the aminomethyl group at the C3 position of this compound to a carbonyl function, thereby forming a pyridazin-3(2H)-one, is not a commonly reported transformation. Such a reaction would require cleavage of the C-C bond and oxidation of the ring carbon, which is a challenging and non-standard process.

However, the pyridazinone scaffold itself is a significant motif in medicinal chemistry, and its synthesis often involves oxidative steps from related precursors. sarpublication.comnih.gov For instance, pyridazinone derivatives are commonly synthesized through the cyclization of γ-ketoacids with hydrazine (B178648), followed by an oxidation or dehydrogenation step to introduce the aromaticity. nih.gov A prevalent method involves the oxidation of 4,5-dihydropyridazin-3(2H)-ones using reagents like bromine in acetic acid to yield the corresponding aromatic pyridazin-3(2H)-ones. nih.gov While not a direct conversion of this compound, these oxidative methods are fundamental to accessing the pyridazinone class of compounds, which are structurally related and of high interest. sarpublication.com

Mechanistic Studies of this compound Reduction Reactions

The reduction of the pyridazine (B1198779) ring in this compound involves the catalytic hydrogenation of the aromatic diazine system. This transformation is challenging due to the inherent stability of the aromatic ring and typically requires forcing conditions. researchgate.netnih.gov The hydrogenation of pyridines and other nitrogen-containing heterocycles is a key method for synthesizing saturated cyclic amines, such as piperidines. nih.govresearchgate.net

The reaction mechanism involves the adsorption of the heterocyclic ring onto the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or rhodium on carbon (Rh/C). researchgate.netresearchgate.net The process generally requires high pressures of hydrogen gas and may be facilitated by the use of acidic additives to protonate the ring nitrogens, which activates the ring towards reduction. nih.gov The complete reduction of the pyridazine ring in this compound would result in the formation of (piperazin-3-yl)methanamine, saturating the six-membered ring. The specific conditions, such as catalyst choice, solvent, temperature, and pressure, would significantly influence the reaction's efficiency and selectivity. researchgate.netresearchgate.net Electrocatalytic methods have also been explored for the hydrogenation of pyridines under milder conditions, avoiding the need for high-pressure H₂ gas. nih.gov

Exploration of Substitution Reactions on the Pyridazine Ring System

The pyridazine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly when a good leaving group, such as a halogen, is present on the ring. Conversely, the ring is generally deactivated towards electrophilic substitution.

For a derivative such as 6-chloro-pyridazin-3-ylmethanamine, the chlorine atom can be displaced by a variety of nucleophiles. The mechanism is typically a concerted or stepwise process involving the addition of the nucleophile to the electron-poor ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. The presence of the two adjacent nitrogen atoms significantly lowers the energy of the anionic intermediate, facilitating the reaction. Nitrogen-containing nucleophiles are commonly employed in these reactions. wur.nl

| Nucleophile | Product Type | Reference |

| Ammonia | Aminopyridazine | wur.nl |

| Primary/Secondary Amines | N-substituted aminopyridazine | wur.nl |

| Hydrazine | Hydrazinylpyridazine | nih.gov |

Functional Group Interconversions of the Methanamine Moiety

The primary amine of the methanamine moiety is a versatile functional group that can undergo numerous interconversions. One of the most fundamental reactions is acylation to form amides. This reaction proceeds readily with acylating agents such as acyl chlorides and acid anhydrides. youtube.com The reaction mechanism involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acylating agent. youtube.com

The use of a weak, non-nucleophilic base like pyridine (B92270) is common in these reactions to neutralize the HCl or carboxylic acid byproduct that is formed. youtube.com This prevents the protonation of the starting amine, which would render it non-nucleophilic. nih.gov

| Acylating Agent | Product Functional Group | Typical Conditions | Reference |

| Acetyl Chloride | Acetamide | Pyridine or other base | youtube.com |

| Acetic Anhydride (B1165640) | Acetamide | Base catalyst (e.g., DMAP) or neat | youtube.comorganic-chemistry.org |

| Benzoyl Chloride | Benzamide | Pyridine or Schotten-Baumann conditions | youtube.com |

| p-Toluenesulfonyl Chloride | Sulfonamide | Pyridine | [---] |

Metal-Catalyzed Cross-Coupling Reactions with this compound

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and they have been extensively applied to pyridazine systems. To participate in these reactions, this compound would first need to be functionalized with a suitable group, typically a halogen (e.g., Cl, Br, I) or a triflate, to act as the electrophilic partner. Palladium-catalyzed reactions are particularly prominent in this area.

These reactions allow for the direct introduction of a wide variety of substituents onto the pyridazine nucleus, providing rapid access to diverse molecular architectures.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Organoboron reagent (e.g., R-B(OH)₂) | Pd(PPh₃)₄ + Base | C-C (sp²-sp²) |

| Stille Coupling | Organostannane reagent (e.g., R-SnBu₃) | Pd(PPh₃)₄ | C-C |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ + CuI + Base | C-C (sp²-sp) |

| Heck Coupling | Alkene | Pd(OAc)₂ + Ligand + Base | C-C (sp²-sp²) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst + Ligand + Base | C-N |

Heterocyclization Reactions Involving this compound as a Precursor

The bifunctional nature of this compound, possessing both a nucleophilic amine and the pyridazine ring nitrogens, makes it a suitable precursor for constructing fused heterocyclic systems. The primary amine can act as a nucleophile in condensation reactions with various electrophiles to build a new ring fused to the pyridazine core.

A closely related example is the synthesis of the pyrimido[1,2-b]pyridazine system from 3-aminopyridazines. semanticscholar.orgeurjchem.com In these reactions, the 3-aminopyridazine (B1208633) is treated with reagents like malonic acid or substituted propenoates. semanticscholar.orgeurjchem.com The reaction proceeds via an initial condensation involving the exocyclic amino group, followed by an intramolecular cyclization onto one of the pyridazine ring nitrogens, ultimately forming a new six-membered ring. For example, the reaction of a 3-aminopyridazine with methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate in refluxing acetic acid yields a 3-benzyloxycarbonylamino-4-oxo-4H-pyrimido[1,2-b]pyridazine derivative. semanticscholar.org This strategy demonstrates how the nucleophilicity of an amino group adjacent to the pyridazine N2 atom can be exploited for the construction of bridgehead nitrogen heterocycles. eurjchem.com

Supramolecular Assembly with this compound

This compound possesses all the necessary features to participate in the formation of ordered supramolecular structures. These features include hydrogen bond donors (-NH₂ group), hydrogen bond acceptors (the two ring nitrogens), and a π-system capable of stacking interactions. nih.gov

The formation of supramolecular assemblies can be driven by strong, directional hydrogen bonds. mdpi.com The primary amine group can donate two hydrogen bonds, while the pyridazine nitrogen atoms can each accept a hydrogen bond. This allows for the formation of extended one-, two-, or three-dimensional networks, either through self-assembly or by co-crystallization with other molecules that have complementary hydrogen bonding sites, such as carboxylic acids. mdpi.com Furthermore, the electron-deficient nature of the pyridazine ring makes it an effective partner in π-π stacking interactions, which can further stabilize the crystal packing. nih.gov The interplay of these non-covalent interactions dictates the final architecture of the supramolecular assembly. rsc.org

Non-Covalent Interactions in this compound Supramolecular Systems

While no crystal structure of this compound is available to directly analyze its non-covalent interactions, studies on analogous pyridazine derivatives offer insights into the types of interactions that could be expected. Research on various pyridazinone and substituted pyridazine compounds has revealed the prevalence of several key non-covalent forces in their crystal packing.

Table 1: Potential Non-Covalent Interactions in this compound Supramolecular Systems (Hypothetical)

| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |

| Hydrogen Bond | N-H (amine) | N (pyridazine ring) | Formation of chains, sheets, or 3D networks |

| Hydrogen Bond | C-H (ring/methylene) | N (pyridazine ring) | Stabilization of crystal packing |

| π-π Stacking | Pyridazine ring | Pyridazine ring | Formation of columnar or layered structures |

| van der Waals Forces | All atoms | All atoms | General contribution to crystal packing density |

This table is hypothetical and based on the analysis of related pyridazine structures. Experimental data for this compound is required for confirmation.

Host-Guest Chemistry Applications

The field of host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. This interaction is governed by non-covalent forces and is highly dependent on the size, shape, and chemical complementarity of the host and guest.

There is currently no published research detailing the use of this compound as either a host or a guest in a supramolecular complex. However, its structural features suggest potential for such applications. The pyridazine ring could act as a guest, fitting into the cavity of macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. The binding affinity would be influenced by hydrophobic interactions between the pyridazine ring and the host's cavity, as well as potential hydrogen bonding between the methanamine group and the host's portal.

Conversely, derivatives of this compound could be incorporated into larger molecular frameworks to create novel host molecules. The pyridazine unit could provide specific recognition sites for guest molecules through its hydrogen bonding and π-stacking capabilities.

Table 2: Potential Host-Guest Systems Involving this compound (Hypothetical)

| Host Molecule | Guest Molecule | Potential Driving Forces for Complexation | Potential Applications |

| Cyclodextrins | This compound | Hydrophobic interactions, hydrogen bonding | Drug delivery, controlled release |

| Calixarenes | This compound | π-π stacking, cation-π interactions | Molecular sensing, catalysis |

| Cucurbiturils | This compound | Ion-dipole interactions, hydrophobic effects | Anion recognition, stabilization of reactive species |

| This compound-based Macrocycle | Aromatic Carboxylic Acids | Hydrogen bonding, π-π stacking | Molecular recognition, separation science |

This table is hypothetical and intended to illustrate potential research directions. Experimental validation is necessary.

Pharmacological and Biological Research of Pyridazin 3 Ylmethanamine Derivatives

Antihypertensive Activity of Pyridazin-3-ylmethanamine Compounds

Pyridazine (B1198779) derivatives have been a subject of interest in the search for novel antihypertensive agents. Studies have led to the synthesis of various pyridazinone compounds with significant effects on blood pressure. A series of 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized and evaluated for their antihypertensive activities using the non-invasive Tail Cuff method. nih.gov Among the tested compounds, several demonstrated noteworthy activity. nih.gov Specifically, compounds designated as 16, 19, 24, 30, 39, 42, and 45 were identified as having good antihypertensive effects. nih.gov

Further research into new 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives also showed promise. researchgate.net Within this series, compounds 4e and 4i displayed appreciable antihypertensive activity. researchgate.net The mechanism of action for some derivatives has been linked to angiotensin-converting enzyme (ACE) inhibition. One study revealed that a synthesized pyridazinone, compound (6), exhibited in vitro ACE inhibitory activity with an IC50 value of 5.78 μg/mL, compared to the standard drug Lisinopril, which had an IC50 value of 0.85 μg/mL. orientjchem.org

| Compound Series | Active Compounds | Method of Evaluation | Observed Activity |

|---|---|---|---|

| 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one | 16, 19, 24, 30, 39, 42, 45 | Non-invasive Tail Cuff method | Good antihypertensive activity nih.gov |

| 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one | 4e, 4i | Non-invasive Tail Cuff method | Appreciable antihypertensive activity researchgate.net |

| Pyridazinone derivative | Compound (6) | In vitro ACE inhibitory assay | IC50 value of 5.78 μg/mL orientjchem.org |

Antinociceptive and Analgesic Properties

The search for new pain management therapies has led to the investigation of pyridazine derivatives for their antinociceptive and analgesic potential. sarpublication.com Many of these compounds have shown significant activity, often with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net For instance, 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone was found to be seven times more potent than the marketed analgesic and anti-inflammatory drug emorfazone. sarpublication.com

A series of [(3-chlorophenyl)piperazinylpropyl]pyridazinones were synthesized and tested for analgesic activity using the mouse hot-plate test. scispace.com These compounds demonstrated antinociceptive properties with an efficacy similar to morphine. scispace.com Within this series, compounds 7 and 11 were noted for having the highest analgesic potency and efficacy. scispace.com Other research has highlighted that 2-substituted 4,5-dihalo-pyridazin-3(2H)-ones possess high analgesic action without the ulcerogenic side effects commonly associated with NSAIDs. researchgate.net Similarly, certain 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinones were found to be more active than the reference drug in antinociceptive tests. sarpublication.com

| Compound/Series | Key Findings | Comparison/Test Model |

|---|---|---|

| 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone | Seven times more potent than emorfazone sarpublication.com | Comparison with emorfazone |

| [(3-chlorophenyl)piperazinylpropyl]pyridazinones (Compounds 7 and 11) | Highest analgesic potency and efficacy scispace.com | Mouse hot-plate test |

| 2-substituted 4,5-dihalo-pyridazin-3(2H)-ones | High analgesic action with no ulcerogenic side effects researchgate.net | General finding |

| 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinones | More active than the reference drug sarpublication.com | Antinociceptive tests |

Anti-inflammatory Effects and Mechanisms

The pyridazinone core is a promising scaffold for developing novel anti-inflammatory drugs, often with reduced ulcerogenic potential. researchgate.netnih.gov The anti-inflammatory mechanisms of these derivatives are varied. Some pyridazinone derivatives function as nonsteroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase 2 (COX-2). nih.govsemanticscholar.org One notable example is ABT-963, 2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one, which is a selective COX-2 inhibitor with a high selectivity ratio of 276:1 (COX-2/COX-1) and demonstrates significant oral anti-inflammatory activity in vivo. sarpublication.com

Another mechanism involves the inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. nih.gov A screening of a library of pyridazinones and related derivatives identified 48 compounds with this specific anti-inflammatory activity. nih.gov Further investigation confirmed that the most potent of these inhibitors also suppressed the LPS-induced production of interleukin 6 (IL-6) in human monocytic cells. nih.gov Other derivatives have been shown to inhibit neuroinflammation induced by LPS. nih.govsemanticscholar.org

| Compound/Series | Mechanism of Action | Key Findings |

|---|---|---|

| ABT-963 | Selective COX-2 inhibition | High selectivity ratio (276:1 for COX-2/COX-1) and potent in vivo activity sarpublication.com |

| General Pyridazinone derivatives | Inhibition of LPS-induced NF-κB transcriptional activity | 48 compounds identified with this activity; also inhibit IL-6 production nih.gov |

| Other Pyridazinone derivatives | Inhibition of LPS-induced neuroinflammation | Demonstrated ability to inhibit neuroinflammation nih.govsemanticscholar.org |

Antimicrobial Spectrum of Activity

Pyridazine derivatives have demonstrated a broad spectrum of antimicrobial activity, with specific compounds showing efficacy against various bacterial and fungal strains.

Several studies have highlighted the potential of pyridazine derivatives as antibacterial agents. In one study, a synthesized derivative, IIIa, showed excellent antibacterial activity against both the Gram-positive strain Streptococcus pyogenes and the Gram-negative strain Escherichia coli. biomedpharmajournal.org Another investigation focused on modifying the γ-hydroxylbutyrolactone core of Luffariellolide into pyridazinones, leading to the identification of 2-(5-fluoropyrimidinyl)pyridazinone (compound 11) as the most potent derivative, exhibiting a minimum inhibitory concentration (MIC) of 2 μg/mL. nih.gov

A series of novel pyridazinone derivatives were synthesized and screened against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Compounds 7 and 13 from this series were found to be particularly active against S. aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, with MIC values ranging from 3.74 to 8.92 µM. mdpi.com Furthermore, research on new hydrazones reported that derivative 15(d) showed the highest biological activity against a panel of bacteria including Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

| Compound/Derivative | Bacterial Strains | Observed Activity |

|---|---|---|

| Derivative IIIa | S. pyogenes (Gram +ve), E. coli (Gram -ve) | Excellent antibacterial activity biomedpharmajournal.org |

| 2-(5-fluoropyrimidinyl)pyridazinone (11) | Not specified | MIC of 2 μg/mL nih.gov |

| Compounds 7 and 13 | S. aureus (MRSA), P. aeruginosa, A. baumannii | MIC range of 3.74–8.92 μM mdpi.com |

| Hydrazone derivative 15(d) | S. aureus, S. faecalis, E. coli, P. aeruginosa | Highest biological activity in its series nih.gov |

The antifungal properties of pyridazine derivatives have also been explored. A study that synthesized several pyridazinone derivatives found that derivative IIId exhibited very good antifungal activity against both Aspergillus niger and Candida albicans. biomedpharmajournal.org In a separate investigation, newly synthesized pyridazin-3(2H)-one derivatives were evaluated for their activity against three plant pathogenic fungi. researchgate.net The results indicated that β-aroylpropionic acid 3, thiosemicarbazone derivative 8, and N-cyanoacetyl dihydropyridazinone derivative 17 displayed spectacular antifungal results against Fusarium solani, Alternaria solani, and Fusarium semitectum. researchgate.net

| Compound/Derivative | Fungal Strains | Observed Activity |

|---|---|---|

| Derivative IIId | Aspergillus niger, Candida albicans | Very good antifungal activity biomedpharmajournal.org |

| β-aroylpropionic acid 3 | Fusarium solani, Alternaria solani, Fusarium semitectum | Spectacular results researchgate.net |

| Thiosemicarbazone derivative 8 | Fusarium solani, Alternaria solani, Fusarium semitectum | Spectacular results researchgate.net |

| N-cyanoacetyl dihydropyridazinone derivative 17 | Fusarium solani, Alternaria solani, Fusarium semitectum | Spectacular results researchgate.net |

Anticancer and Cytotoxic Activity Studies

The pyridazine scaffold is a valuable pharmacophore in the design of new anticancer agents. Various derivatives have shown potent cytotoxic activity against a range of cancer cell lines. A novel series of pyridazine-containing compounds were synthesized, and compound 4a demonstrated potent anticancer activity against the colon cancer cell line HCT-116, with an IC50 of 11.90 μM. In another study, a series of pyridazin-3(2H)-one derivatives with a quinoline moiety were tested for cytotoxicity, where compound 43 revealed IC50 values of 2.9 and 2.2 μM against the human pancreas cancer cell lines panc-1 and paca-2, respectively. nih.gov

The mechanism of anticancer action has also been explored, with some compounds targeting specific enzymes. For instance, the in vitro vascular endothelial growth factor receptor (VEGFR) enzyme inhibition assay was carried out for the most active compounds in one study, and compound 5b showed the highest inhibition at 92.2%. bohrium.com A different study designed diarylurea derivatives based on pyridazinone scaffolds, with compounds 8f, 10l, and 17a showing significant growth inhibition percentages (GI%) ranging from 62.21% to 100.14% against melanoma, NSCLC, prostate, and colon cancer. rsc.org Compound 10l was further evaluated and displayed GI50 values of 1.66–100 μM. rsc.org

| Compound/Derivative | Cancer Cell Line/Target | Observed Activity |

|---|---|---|

| Compound 4a | Colon cancer (HCT-116) | IC50 of 11.90 μM |

| Compound 43 | Pancreas cancer (panc-1, paca-2) | IC50 of 2.9 μM and 2.2 μM, respectively nih.gov |

| Compound 5b | VEGFR kinase | 92.2% inhibition bohrium.com |

| Compounds 8f, 10l, 17a | Melanoma, NSCLC, prostate, colon cancer | GI% from 62.21% to 100.14% rsc.org |

| Compound 10l | Various | GI50 range of 1.66–100 μM rsc.org |

Enzyme Inhibition Studies of this compound Derivatives

Derivatives of this compound have been investigated for their ability to inhibit various enzymes, playing crucial roles in cellular signaling and metabolic pathways.

Kynurenine Monooxygenase (KMO) Inhibition Research

Kynurenine monooxygenase (KMO) is a critical enzyme in the tryptophan catabolic pathway, converting L-kynurenine into 3-hydroxykynurenine (3-HK). nih.govfrontiersin.org The inhibition of KMO is a significant therapeutic strategy for several neurodegenerative disorders, including Huntington's and Alzheimer's disease, as it can reduce the production of neurotoxic downstream metabolites and increase levels of the neuroprotective kynurenic acid. nih.govfrontiersin.orguconn.edu Research has led to the development of potent KMO inhibitors such as UPF 648 and GSK180. nih.govnih.gov However, based on available scientific literature, specific research focusing on this compound derivatives as inhibitors of Kynurenine Monooxygenase is not extensively documented.

Glycogen Synthase Kinase-3 (GSK-3) Modulation

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide range of cellular processes. Its dysregulation is linked to various diseases, including Alzheimer's disease, type 2 diabetes, and cancer. nih.govacs.org Specifically, GSK-3β is associated with the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles in Alzheimer's disease. nih.govacs.orgresearchgate.net

A series of imidazo[1,2-b]pyridazine (B131497) derivatives has been designed and synthesized as potent GSK-3β inhibitors. nih.govacs.org Structure-activity relationship (SAR) studies have identified key structural features for potent inhibition. In vivo studies with select compounds from this series have demonstrated brain penetration and the ability to significantly lower levels of phosphorylated tau in mouse models of Alzheimer's disease. nih.govresearchgate.netsemanticscholar.org

| Compound | GSK-3β IC50 (nM) |

|---|---|

| Compound 9 | 1.8 |

| Compound 22 | 1.5 |

| Compound 47 | 1.0 |

Data sourced from research on potent and brain-penetrant Imidazo[1,2-b]pyridazines as GSK-3β inhibitors. acs.org

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating intracellular signaling. uel.ac.uk Pyridazine and pyridazinone derivatives have been identified as inhibitors of several PDE isoenzymes.

Research efforts to enhance the selectivity of the nonselective PDE inhibitor ibudilast led to the development of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones. nih.gov SAR studies revealed that the pyridazinone lactam functionality is crucial for PDE3 inhibitory activity, while modifications at the pyridazinone N(2) position and the pyrazolopyridine ring can significantly enhance PDE4 inhibition. nih.gov Furthermore, triheterocyclic scaffolds such as pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones have been synthesized and evaluated as highly potent and selective inhibitors of PDE5, showing promise for therapeutic applications. nih.gov

| Compound Class | Target PDE | Notable Activity |

|---|---|---|

| 6-(Pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones | PDE3/PDE4 | Dual inhibitors with selectivity tunable via substitution. nih.gov |

| Pyrazolopyridazinones | PDE4B | Compound 28 showed an IC50 of 32 nM. uel.ac.uk |

| Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one (Compound 5r) | PDE5 | IC50 = 8.3 nM with high selectivity over PDE6. nih.gov |

Receptor Binding Assays and Ligand Interactions

The structural framework of this compound allows for interaction with various neurotransmitter receptors, leading to modulation of neuronal activity.

GABA-A Receptor Binding Research

The GABA-A receptor is a ligand-gated ion channel and the primary target for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. Certain pyridazinyl-GABA derivatives have been extensively characterized as potent and selective antagonists of the GABA-A receptor.

Compounds such as SR 95531 (Gabazine) and SR 42641 act as competitive antagonists at the GABA-A receptor binding site. hellobio.com They displace [3H]GABA from rat brain membranes, indicating a direct interaction with the agonist binding site. nih.gov These compounds have been instrumental as pharmacological tools to study GABA-A receptor function and GABAergic synaptic inhibition. hellobio.com

| Compound | Binding Affinity (Ki) | Activity |

|---|---|---|

| SR 95531 (Gabazine) | 150 nM | Competitive GABA-A Antagonist. |

| SR 42641 | 280 nM | Competitive GABA-A Antagonist. |

Ki values represent the displacement of [3H]GABA from rat brain membranes.

Histamine H3 Receptor Antagonism Studies

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3R have stimulant and pro-cognitive effects and are being investigated for conditions like narcolepsy and Alzheimer's disease. wikipedia.org

A novel class of pyridazin-3-one derivatives has been identified as potent and selective H3R antagonists or inverse agonists. nih.govacs.org A lead candidate, 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (irdabisant), demonstrates high affinity for both human and rat H3 receptors. nih.govacs.orgresearchgate.net It exhibits over 1000-fold selectivity against other histamine receptor subtypes. nih.govacs.org Another compound, enerisant, also shows high affinity and selectivity for H3 receptors and has demonstrated wake-promoting and procognitive effects in rodent models. nih.gov

| Compound | Receptor | Binding Affinity (Ki) |

|---|---|---|

| Irdabisant (CEP-26401) | Human H3R | 2.0 nM nih.govacs.org |

| Rat H3R | 7.2 nM nih.govacs.org | |

| Enerisant | Human H3R | High Affinity nih.gov |

| Rat H3R | High Affinity nih.gov |

Adrenergic α1 Receptor Binding Affinity

Pyridazinone derivatives have been identified as potent ligands for α1-adrenergic receptors (α1-ARs), which are members of the G protein-coupled receptor superfamily that mediate physiological responses to norepinephrine and epinephrine. nih.govamegroups.cn Research has focused on understanding the structural features that confer high binding affinity to these receptors, which are involved in processes like the regulation of blood pressure. nih.govamegroups.cn

A study involving a series of 3(2H)-pyridazinone derivatives demonstrated significant affinity for the α1-adrenoceptor, with many compounds exhibiting Ki values in the subnanomolar range. nih.gov The structure of these derivatives plays a crucial role in their binding affinity. Specifically, the length of a polymethylene chain acting as a spacer between the pyridazinone ring and a 4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl group significantly influences affinity. nih.gov

When the piperazinyl fragment is attached at the 5-position of the 3(2H)-pyridazinone ring, a gradual increase in affinity is observed as the polymethylene chain length increases, peaking at six and seven carbon atoms. A slight decrease in affinity was noted for longer chains. nih.gov Conversely, when the piperazinyl group is linked at the 6-position of the pyridazinone ring, the highest affinity is achieved with a shorter polymethylene chain of four carbon atoms. nih.gov This highlights that the alkyl chain's length and its point of attachment on the pyridazinone core are critical determinants of both binding affinity and selectivity for the α1-adrenoceptor. nih.gov Arylpiperazines, in general, represent one of the most extensively studied classes of molecules with a known affinity for α1-ARs. nih.gov

Table 1: Adrenergic α1 Receptor Binding Affinity of Pyridazinone Derivatives

| Position of Piperazinyl Group | Optimal Polymethylene Chain Length for Max Affinity | Observed Affinity (Ki) |

|---|---|---|

| 5-position of 3(2H)-pyridazinone ring | 6-7 carbon atoms | Subnanomolar range |

Influence on Gene Expression Patterns

Derivatives of pyridazine have been shown to exert influence over the expression of specific genes, indicating their potential to modulate cellular functions at the genetic level. For instance, certain novel pyridazin-3-one derivatives designed as potential vasodilators were found to increase the expression of endothelial nitric oxide synthase (eNOS) mRNA. researchgate.netnih.gov This upregulation of eNOS is significant as it leads to increased production of nitric oxide, a key molecule in vasodilation. nih.gov

In other studies, pyridazine analogs have been observed to increase synaptic protein expression, suggesting a role in enhancing the structural and functional capacity of synapses. nih.gov Furthermore, public datasets on gene expression profiles from drug perturbations include data on 4,5-Dibromo-2-(m-tolyl)pyridazin-3(2H)-one, which is listed as an inhibitor of the SOD1 gene. maayanlab.cloud Research into pyridazine analogs has also explored their capacity to modulate the expression of the Survival of Motor Neuron (SMN) gene, with some compounds being investigated for their ability to prevent the splicing of exon 7 from the SMN transcript, a critical aspect in the context of spinal muscular atrophy. google.com

Modulation of Cell Signaling Pathways

This compound derivatives have been demonstrated to modulate a variety of intracellular signaling pathways, underscoring their diverse pharmacological potential. One study revealed that the pyridazin-3-one derivative, 2S-13, modulated several key pathways, including the PI3K-Akt, MAPK, apoptosis, and HIF-1 pathways in the MDA-MB-231 cell line. researchgate.net

Other research has focused on the cardiovascular effects of these compounds. Certain pyridazin-3-one derivatives act as direct arteriole vasodilators by inhibiting the inositol triphosphate (IP3)-induced release of calcium from smooth muscle cells. nih.gov This inhibition leads to a decrease in intracellular calcium concentration, preventing myosin phosphorylation and resulting in vasodilation. nih.gov

Furthermore, pyridazinesulfonyl derivatives have been discovered as a new class of inhibitors against NLRP3 inflammasome-dependent pyroptosis, a form of inflammatory programmed cell death. nih.gov A potent compound from this class, N102, was found to disrupt the interaction of the NLRP3 protein with the adaptor protein ASC and inhibit ASC oligomerization, key steps in the activation of the inflammasome pathway. nih.gov The WNT signaling pathway and the c-Met tyrosine kinase pathway have also been identified as targets for pyridazinone derivatives in the context of cancer therapy. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of this compound analogs. Research has consistently shown that modifications to different parts of the molecule can have a significant impact on biological activity.

For derivatives targeting the α1-adrenoceptor, the length of the alkyl chain separating the pyridazinone core from an arylpiperazine moiety is a key determinant of affinity. nih.gov As detailed in section 4.7.3, the optimal chain length depends on the substitution pattern on the pyridazinone ring, demonstrating a clear SAR. nih.gov

In the development of anti-Cryptosporidium agents based on a triazolopyridazine scaffold, SAR studies revealed that the triazolopyridazine head group was remarkably intolerant to substitution. nih.gov Replacing this group with other heterocycles generally resulted in less potent compounds. The most potent analog, 7,8-dihydro- nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine 17a, was still seven-fold less potent than the lead compound, although it showed an improved lipophilic efficiency and reduced effect in a hERG patch-clamp assay. nih.gov

For 3-pyridazinesulfonyl derivatives designed as inhibitors of the NLRP3 inflammasome, SAR studies led to the development of a highly potent compound, N102, with an EC50 of 0.029 ± 0.010 μM. nih.gov This represented a significant improvement over the initial hit compound (EC50 = 10.977 ± 2.122 μM), highlighting the success of the SAR-guided optimization. nih.gov The general SAR for newly synthesized pyridazin-3-one derivatives often involves modifying substituents at position 2 and 6 of the pyridazinone core, with different phenyl rings and side chains being explored to enhance desired activities like vasodilation. researchgate.netnih.gov

Table 2: Summary of Key SAR Findings for this compound Analogs

| Target/Activity | Key Structural Moiety | SAR Observations | Reference Compound(s) |

|---|---|---|---|

| α1-Adrenergic Receptor | Alkyl spacer chain | Affinity is highly dependent on chain length and substitution position (5 or 6) on the pyridazinone ring. | N/A |

| Anti-Cryptosporidium | Triazolopyridazine head group | Heterocyclic replacements for the triazolopyridazine head group generally led to decreased potency. | SLU-2633, 17a |

| NLRP3 Inflammasome Inhibition | Pyridazinesulfonyl core | SAR-guided modifications led to a significant increase in potency against cell pyroptosis. | Hit-1, N102 |

Applications of Pyridazin 3 Ylmethanamine in Drug Discovery and Development

Pyridazin-3-ylmethanamine as a Key Building Block in Medicinal Chemistry

In medicinal chemistry, building blocks are foundational reagents used to introduce chemical diversity into target molecules. dntb.gov.ua High-quality building blocks are crucial not only for achieving desired biological activity but also for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are critical for the success of a drug discovery project. pageplace.de this compound serves as such a building block, providing a pyridazine (B1198779) core linked to a primary amine, which is a common feature in many biologically active compounds.

The pyridazine scaffold itself has been extensively used in drug development, with its derivatives showing a wide array of biological activities. nih.gov The aminomethyl group of this compound offers a reactive site for a variety of chemical transformations, allowing medicinal chemists to readily synthesize libraries of compounds. This versatility enables the exploration of structure-activity relationships (SAR) by systematically modifying the structure to enhance interactions with a biological target. For instance, the primary amine can be acylated, alkylated, or used in reductive amination reactions to attach different substituents, thereby modulating the compound's size, polarity, and hydrogen bonding potential to fit a specific binding pocket. The pyridazine core is considered a stable and synthetically feasible structure, making it an attractive starting point for the development of new drugs. researchgate.net

Lead Optimization Strategies Utilizing this compound

Lead optimization is a critical phase in drug discovery where a promising hit compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties to generate a clinical candidate. The this compound scaffold offers multiple vectors for such optimization.

The modification of molecules built from the this compound core can lead to significant improvements in biological potency and selectivity. By exploring substitutions on both the pyridazine ring and the exocyclic amine, chemists can fine-tune the molecule's interaction with its target.

For example, in the development of inhibitors for phosphoinositide 3-kinase (PI3K), a synthetically versatile pyridazin-3(2H)-one scaffold was designed with three exit vectors on the core moiety to explore chemical diversity. nih.gov This strategy allowed for the optimization of pharmacological properties, leading to the desired modulation of PI3Kδ selectivity and cellular potency. nih.gov Similarly, novel pyridazinone derivatives have been developed as highly potent and selective inhibitors of c-Met tyrosine kinase, a target in cancer therapy. nih.gov A detailed structure-activity relationship (SAR) study of 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinones led to the identification of a compound with favorable pharmacokinetic properties and significant antitumor activity in a xenograft model. nih.gov

Another study focused on developing selective monoamine oxidase B (MAO-B) inhibitors from pyridazinone derivatives. mdpi.com By synthesizing a series of compounds with different substituents, researchers identified molecules with high selectivity for MAO-B over MAO-A. Docking studies revealed that the lead compounds interacted favorably with key residues in the MAO-B active site, explaining their potent and selective inhibition. mdpi.com These examples demonstrate how the pyridazine core, a key feature of this compound, can be systematically modified to achieve high potency and target selectivity.

Table 1: Examples of Potency and Selectivity Enhancement in Pyridazinone Derivatives

| Compound Series | Target | Key Optimization Finding | Result |

|---|---|---|---|

| Pyridazin-3(2H)-ones | PI3Kδ | Exploration of three exit vectors on the core moiety. nih.gov | Achieved desired modulation of PI3Kδ selectivity and cellular potency for inhaled administration. nih.gov |

| 6-Aryl-2-(3-(heteroarylamino)benzyl)pyridazinones | c-Met Tyrosine Kinase | Structure-activity relationship (SAR) study of substitutions. nih.gov | Identified a highly selective and potent inhibitor with significant in vivo antitumor activity. nih.gov |

| Substituted Pyridazinones | MAO-B | Systematic variation of substituents at two key positions. mdpi.com | Discovered reversible and competitive MAO-B inhibitors with high selectivity over MAO-A. mdpi.com |

Metabolic stability is a crucial parameter that determines a drug's half-life and bioavailability. nih.gov Compounds that are rapidly metabolized often have poor in vivo efficacy. The pyridazine scaffold can be modified to address metabolic liabilities. A common strategy is to identify "metabolic soft spots"—positions on the molecule susceptible to metabolism by enzymes like cytochrome P450s—and block these sites through chemical modification. news-medical.net

Strategies to enhance metabolic stability include the introduction of blocking groups (e.g., fluorine or deuterium), decreasing lipophilicity to reduce binding with metabolic enzymes, or altering the electronic properties of the ring system. pharmafocusasia.comresearchgate.net For instance, a study on piperazin-1-ylpyridazines, which were found to be rapidly metabolized, systematically investigated structure-metabolism relationships. nih.gov Through metabolite identification and computational modeling, researchers designed structural modifications that improved the in vitro intrinsic clearance by over 50-fold. nih.gov It was noted that the pyridazine ring itself was relatively stable compared to a pyrazine (B50134) replacement, but modifications on other parts of the molecule were key to preventing rapid N-oxidation and improving half-life. nih.gov Such strategies could be applied to derivatives of this compound, where the aminomethyl group or the pyridazine ring could be sites of metabolism that require optimization.

Fragment-Based Drug Design Incorporating this compound

Fragment-based drug discovery (FBDD) is an approach that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. frontiersin.org These fragment hits serve as starting points for building more potent, drug-like molecules through strategies like fragment growing, linking, or merging. frontiersin.orgdrugdiscoverychemistry.com Fragments are advantageous because they can explore chemical space more efficiently than larger molecules and often form high-quality interactions with the target. frontiersin.org

This compound, with a molecular weight well within the typical "rule-of-three" guidelines for fragments, is an ideal candidate for an FBDD library. It possesses key features sought after in fragments: a 3D-character due to the aminomethyl group, hydrogen bond donors and acceptors, and a defined vector for chemical elaboration from the primary amine. Screening a fragment library containing this compound against a protein target could identify it as a "hit." Subsequently, using structural information from techniques like X-ray crystallography, medicinal chemists could "grow" the fragment by adding chemical moieties to the amine group that extend into adjacent binding pockets, thereby systematically increasing potency and developing a lead compound. frontiersin.org

Development of Therapeutic Agents from this compound Scaffolds

The pyridazine scaffold is a core component of numerous compounds investigated for a wide range of pharmacological activities, including antihypertensive, analgesic, anti-inflammatory, and anticancer effects. nih.govnih.govresearchgate.net

The pyridazine nucleus is a well-established pharmacophore in the design of antihypertensive agents, with the drug hydralazine (B1673433) being a notable example. nih.gov Research has led to the synthesis of many pyridazine derivatives with significant activity on the cardiovascular system. ijpsr.comnih.gov

Several studies have focused on synthesizing and evaluating pyridazinone derivatives for their antihypertensive effects. In one such study, a series of 6-(substituted phenyl)-2-(substituted methyl)-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized and evaluated. ijpsr.com Several compounds showed a highly significant reduction in mean arterial blood pressure in vivo. ijpsr.com Another study designed and synthesized novel pyridazin-3-one derivatives as potential vasodilators, with some compounds showing superior vasorelaxant activity compared to reference standards like hydralazine and nitroglycerin. nih.govnih.gov These compounds were found to increase the expression of endothelial nitric oxide synthase (eNOS) and the aortic content of nitric oxide (NO), key mediators of vasodilation. nih.govnih.gov

A separate study reported the synthesis of 6-heteroaryl-3-hydrazinopyridazines, where a 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine (B8775768) derivative was found to be 4.9 times more potent than the reference drug dihydralazine (B103709) when administered orally to spontaneously hypertensive rats. nih.gov These findings underscore the potential of the pyridazine scaffold, as found in this compound, as a foundation for developing novel and effective antihypertensive drugs.

Table 2: Antihypertensive Activity of Selected Pyridazine Derivatives

| Compound Class | Mechanism/Test Model | Key Result | Reference |

|---|---|---|---|

| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one derivatives | Non-invasive tail-cuff method in rats | Several compounds showed a significant reduction in mean arterial blood pressure. | ijpsr.com |

| Pyridazin-3-one derivatives with thiosemicarbazide (B42300) side chains | Isolated pre-contracted rat thoracic aorta | Compounds 5d (EC50 = 0.0053 µM) and 5e (EC50 = 0.0025 µM) showed superior vasorelaxant activity to nitroglycerin (EC50 = 0.1824 µM). nih.govnih.gov | nih.govnih.gov |

| 3-Hydrazino-6-(2-methylimidazol-1-yl)pyridazine (7c ) | Spontaneously hypertensive rats (oral administration) | Achieved 4.9 times the antihypertensive activity of dihydralazine. nih.gov | nih.gov |

Analgesic Compounds

Pyridazine and pyridazinone derivatives have been extensively investigated for their potential as analgesic agents, often with the goal of developing non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles, particularly regarding gastrointestinal side effects. sarpublication.comresearchgate.net Research has shown that modifications at various positions of the pyridazinone ring can significantly influence analgesic activity. nih.gov

For instance, a series of 2,6-disubstituted pyridazin-3(2H)-one derivatives were synthesized and evaluated for their cyclooxygenase-2 (COX-2) inhibitory efficacy. Among them, compounds 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a) and 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a) showed potent COX-2 inhibition and demonstrated significant analgesic effects in animal models. nih.gov Another study highlighted that 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives possess good analgesic activity without the ulcerogenic side effects commonly associated with NSAIDs. sarpublication.com Similarly, certain amide derivatives of [6-(3,5-dimethyl-4-chloro-1-pyrazolyl)-3(2H)-pyridazinone]acetic acid were found to have analgesic activity equipotent to aspirin (B1665792) in preclinical tests. researchgate.net

The pharmacological data for selected pyridazinone derivatives are summarized below:

| Compound | Analgesic Activity Model | Potency/Efficacy | Reference |

| Compound 8d (6-[4-(2-fluorophenyl) piperazin-1-yl]-3(2H)-pyridazinone) | Phenylbenzoquinone-induced writhing test | Significant analgesic effect | nih.gov |

| Compound 6a (2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one) | In vivo analgesic models | Potent activity | nih.gov |

| Compound 16a (2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one) | In vivo analgesic models | Potent activity | nih.gov |

| Compound 7c, 7d, 7k (Amide derivatives) | p-Benzoquinone-induced writhing test | Equipotent to aspirin | researchgate.net |

Anti-inflammatory Agents

The pyridazinone core is a prominent structure in the development of anti-inflammatory agents, largely due to its association with COX inhibition and reduced ulcerogenic potential. nih.gov Many derivatives have been synthesized to target key mediators of inflammation.

Studies have shown that 3-O-substituted benzyl (B1604629) pyridazinone derivatives exhibit potent anti-inflammatory activity. sarpublication.com The anti-inflammatory effect is highly dependent on the substituents on the pyridazinone ring. For example, in a study of 6-substituted-3(2H)-pyridazinone derivatives, compound 6-[4-(2-fluorophenyl) piperazin-1-yl]-3(2H)-pyridazinone (8d) displayed anti-inflammatory activity comparable to the standard drug indomethacin (B1671933) in the carrageenan-induced paw edema model. nih.gov

Furthermore, compounds 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a) and 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a) not only showed analgesic effects but also demonstrated potent and consistent anti-inflammatory activity, which was significantly higher than that of celecoxib (B62257) in the same rat paw edema model. nih.gov Other pyridazinone derivatives have been reported to inhibit cyclooxygenase 2 (COX-2) or lipopolysaccharide (LPS)-induced neuroinflammation. nih.gov The development of pyridazinone derivatives as inhibitors of phosphodiesterase type 4 (PDE4), a key enzyme in the inflammatory cascade, has also yielded promising results. nih.gov

Selected pyridazinone derivatives and their anti-inflammatory activity are presented below:

| Compound | Mechanism/Model | Activity | Reference |

| ABT-963 (2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one) | Selective COX-2 inhibitor | High oral anti-inflammatory activity in vivo | sarpublication.com |

| Compound 8d (6-[4-(2-fluorophenyl) piperazin-1-yl]-3(2H)-pyridazinone) | Carrageenan-induced paw edema | Similar to indomethacin | nih.gov |

| Compound 6a (2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one) | Carrageenan-induced paw edema | Significantly higher than celecoxib | nih.gov |

| Compound 16a (2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one) | Carrageenan-induced paw edema | Significantly higher than celecoxib | nih.gov |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B inhibitor | Regulates pro-inflammatory cytokine production | nih.gov |

Antimicrobial Agents

Pyridazine derivatives are a well-established class of compounds possessing a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. biomedpharmajournal.orgresearchgate.netresearchgate.net The specific substitutions on the pyridazine ring are crucial for the potency and spectrum of this activity. nih.gov

In one study, a series of novel pyridazinone derivatives were synthesized and screened for their antibacterial activity against several bacterial strains. Compounds 7 and 13 in this series showed the most potent activities against S. aureus (MRSA), P. aeruginosa, and A. baumannii, with MIC values ranging from 3.74 to 8.92 µM. mdpi.com Another study reported the synthesis of 1-[4-(2-methoxybenzyl)-6-aryl pyridazin-3(2H)-ylidene] hydrazine (B178648) derivatives, with the hydrazone derivative 15(d) showing the highest biological activity against both Gram-positive (Staphylococcus aureus, Streptococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov

Structure-activity relationship analyses have revealed that certain structural features can enhance antimicrobial efficacy. For example, it was noted that cis-isomers are generally more active than their trans-isomer counterparts. nih.gov Furthermore, saturated or partially saturated pyrrolopyridazine compounds have been found to have stronger activity than related aromatic derivatives. nih.gov

The following table summarizes the antimicrobial activity of representative pyridazine derivatives:

| Compound/Derivative Class | Target Organisms | Key Findings | Reference |

| Derivative IIIa (A 6-phenyl–Pyridazine-3-One derivative) | S. pyogen (Gram +ve), E. coli (Gram –ve) | Excellent antibacterial activity | biomedpharmajournal.org |

| Derivative IIId (A 6-phenyl–Pyridazine-3-One derivative) | Aspergillus niger, Candida albicans | Very good antifungal activity | biomedpharmajournal.org |

| Hydrazone derivative 15(d) | S. aureus, S. faecalis, E. coli, P. aeruginosa | Highest biological activity in its series | nih.gov |

| Compounds 7 and 13 (Novel pyridazinones) | S. aureus (MRSA), P. aeruginosa, A. baumannii | Most potent in their series (MIC 3.74–8.92 µM) | mdpi.com |

| Saturated pyrrolopyridazines | Pseudomonas aeruginosa, Candida albicans | Stronger activity than aromatic derivatives | nih.gov |

Design of Kinase Inhibitors

The pyridazine scaffold has been successfully employed in the design of potent and selective kinase inhibitors. Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer, inflammation, and neurodegenerative disorders. acs.orgbohrium.com

A notable example is the development of imidazo[1,2-b]pyridazine (B131497) derivatives as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). acs.orgnih.gov GSK-3β is linked to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. bohrium.comnih.gov Structure-activity relationship studies on this scaffold led to the identification of potent GSK-3β inhibitors. One such brain-penetrant, orally bioavailable compound significantly lowered levels of phosphorylated tau in a transgenic mouse model of Alzheimer's disease. nih.gov

Imidazo[1,2-b]pyridazine derivatives have also been developed as inhibitors of I-kappa B kinase beta (IKKβ), a key enzyme in the NF-κB signaling pathway, which plays a central role in inflammation. nih.gov Optimization of the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold resulted in compounds with increased IKKβ inhibitory activity and high kinase selectivity. nih.gov

Agrochemical Applications of this compound Derivatives

Beyond pharmaceuticals, pyridazine derivatives have significant applications in agriculture as pesticides, including herbicides, insecticides, and fungicides. mdpi.comresearchgate.netresearchgate.net The pyridazine ring is a core component of several commercially successful agrochemicals. researchgate.netresearchgate.net

Pesticidal Research

The pyridazine scaffold is present in compounds with potent insecticidal and fungicidal activities. Research has explored various derivatives for crop protection. bibliomed.org

For instance, optimization studies on compounds initially designed as herbicides led to the discovery of a series of [6-(3-pyridyl)pyridazin-3-yl]amides with aphicidal properties against green peach aphids (Myzus persicae) and cotton aphids (Aphis gossypii). nih.gov Structure-activity relationship (SAR) studies revealed that while changes to the pyridine (B92270) and pyridazine rings often decreased potency, replacing the amide moiety with hydrazines, hydrazones, or hydrazides was well-tolerated, with small aliphatic substituents being particularly potent. nih.gov In another study, a novel pyridazinone derivative, 2-(tert-butyl)-4-chloro-5-(((2-phenylthiazol-4-yl)methyl)thio)pyridazin-3(2H)-one (12b), displayed remarkable insecticidal activity against Aphis fabae, with an LC50 value better than the commercial pesticide pyridaben. This same compound also exhibited strong fungicidal activity against Puccinia polysora. researchgate.net

Herbicidal Investigations

Pyridazine derivatives are a well-established class of herbicides. nih.govekb.eg One of the key targets for pyridazine-based herbicides is the enzyme phytoene (B131915) desaturase (PDS), which is critical for carotenoid biosynthesis in plants. acs.org Inhibition of PDS leads to the destruction of chlorophyll, resulting in a characteristic bleaching effect on weeds. nih.gov

Norflurazon is a commercial pyridazine herbicide that targets PDS. acs.org More recent research, using a scaffold-hopping strategy based on the herbicide diflufenican, led to the design of new pyridazine derivatives. The compound 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) showed excellent pre-emergence herbicidal activity, with 100% inhibition rates against the roots and stems of Echinochloa crus-galli and Portulaca oleracea at 100 µg/mL. acs.org This compound also demonstrated strong post-emergence activity against broadleaf weeds and was shown to downregulate the PDS gene. acs.org

Another study focused on synthesizing 4-(3-Trifluoromethylphenyl)pyridazine derivatives, which also act as bleaching herbicides. The results indicated that having a substituted phenoxy group at the 3-position of the pyridazine ring and an electron-withdrawing group on the benzene (B151609) ring were crucial for high herbicidal activity, with some compounds showing excellent efficacy even at low doses. nih.gov

Computational and Theoretical Studies on Pyridazin 3 Ylmethanamine

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are instrumental in understanding the binding modes of pyridazine (B1198779) derivatives and assessing the stability of the resulting complexes.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity.

Research on various pyridazine derivatives has successfully employed molecular docking to elucidate their mechanism of action against several biological targets. For instance, docking studies of pyridazinone and pyridazinobenzylpiperidine derivatives have been conducted to understand their inhibitory activity against monoamine oxidase B (MAO-B), a key target in the treatment of Parkinson's disease. mdpi.comuniba.itnih.gov These studies have revealed crucial interactions, such as pi-pi stacking with key aromatic residues like Tyr398 and Tyr326 in the MAO-B active site, which are vital for potent inhibition. nih.gov Similarly, docking of benzopyridazine compounds into the N-Methyl D-Aspartate (NMDA) glutamate (B1630785) receptor has been used to predict their binding energies and potential as antiepileptic agents. nih.gov The results from these studies often correlate well with experimental biological activity, validating the computational models. mdpi.com

| Compound/Derivative Class | Target Protein | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Pyridazinobenzylpiperidine (Compound S5) | Monoamine Oxidase B (MAO-B) | Not Specified | Tyr398, Tyr326 | nih.gov |

| Pyridazinone (Compound TR16) | Monoamine Oxidase B (MAO-B) | Not Specified | E84, Y326 | uniba.it |

| Benzopyridazine (Compound 6c) | NMDA Receptor (5IPV) | -7.6 | Not Specified | nih.gov |

| Benzopyridazine (Phenytoin - Standard) | NMDA Receptor (5IPV) | -6.5 | Not Specified | nih.gov |

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. This method provides a more realistic representation of the biological environment by simulating the movements of atoms and molecules, offering insights into the stability of binding poses and conformational changes in the protein.

For example, MD simulations have been used to explore the structural dynamics of the ligand-binding domain of the ionotropic glutamate receptor (GluR2) in complex with ligands. nih.gov Such simulations can reveal how ligand binding influences the motion and closure of protein domains, which is critical for receptor activation and channel opening. nih.gov In the context of pyridazine derivatives, MD simulations can confirm the stability of the interactions predicted by docking. A stable complex in a simulation, characterized by minimal root-mean-square deviation (RMSD), strengthens the hypothesis that the docked conformation represents a favorable binding mode. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. gsconlinepress.com These calculations provide a fundamental understanding of a molecule's reactivity, stability, and spectroscopic properties, which are crucial for designing new chemical entities.

For pyridazine derivatives, DFT calculations are frequently used to determine several key quantum chemical parameters: